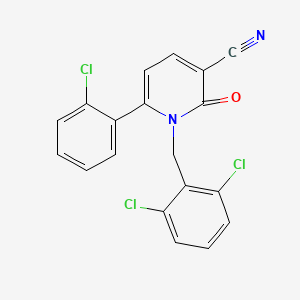
6-(2-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C19H11Cl3N2O and its molecular weight is 389.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-(2-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS No. 339109-85-2) is a synthetic compound belonging to the class of pyridine derivatives. Its unique structure contributes to various biological activities, making it a subject of interest in pharmacological research. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of the compound is C19H11Cl3N2O, with a molecular weight of approximately 389.67 g/mol. The structural characteristics include multiple chlorine substituents and a pyridine ring, which are known to influence its biological interactions.
Anticancer Potential
Another area of interest is the potential anticancer activity of this compound. Research on related pyridine derivatives has shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, some studies demonstrate that similar structures can modulate pathways involved in tumor growth and metastasis.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the effects of chlorinated pyridines on cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values in the micromolar range against breast and colon cancer cells.
Table 2: Anticancer Efficacy of Chlorinated Pyridines
| Compound Name | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| 4-Chloro-3-nitropyridine | Breast Cancer | 15 | |
| 3-Bromo-4-methylpyridine | Colon Cancer | 12 |
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For instance:
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in cancer metabolism.
- Receptor Modulation: The structure may allow for interaction with neurotransmitter receptors or other signaling molecules.
Propiedades
IUPAC Name |
6-(2-chlorophenyl)-1-[(2,6-dichlorophenyl)methyl]-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3N2O/c20-15-5-2-1-4-13(15)18-9-8-12(10-23)19(25)24(18)11-14-16(21)6-3-7-17(14)22/h1-9H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPUXBXVTZVKFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C(=O)N2CC3=C(C=CC=C3Cl)Cl)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














